Dodecylguanidine
Overview
Description
Dodecylguanidine is an organic compound belonging to the guanidine family. It is characterized by a long alkyl chain attached to a guanidine group. This compound is known for its antimicrobial properties and is commonly used in various industrial applications, including as a preservative and disinfectant.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylguanidine is typically synthesized from dodecylamine, cyanamide, and acetic acid. The process involves a nucleophilic addition reaction between dodecylamine and cyanamide under acidic conditions, followed by neutralization with acetic acid to form the corresponding guanidine salt . The reaction can be represented as follows:
C12H25NH2+NH2CN→C12H25NHCNH2→C12H25NHCNH2HCl
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction is typically carried out in an inert solvent to control the reaction conditions and ensure high yield .
Chemical Reactions Analysis
Types of Reactions: Dodecylguanidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The guanidine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products:
Oxidation: this compound oxides.
Reduction: Dodecylamines.
Substitution: Various substituted guanidines.
Scientific Research Applications
Dodecylguanidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed as an antimicrobial agent to study its effects on different microorganisms.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.
Mechanism of Action
Dodecylguanidine exerts its antimicrobial effects through a dual mechanism:
Membrane Disruption: The compound disrupts the bacterial cell membrane, leading to cell lysis and death.
Biofilm Breakdown: It breaks down biofilms, which are protective layers formed by bacteria, making them more susceptible to antimicrobial agents.
Comparison with Similar Compounds
Dodine: Another guanidine compound with similar antimicrobial properties.
Iminoctadine: A long-chain alkyl biguanide with strong bactericidal effects.
Chlorhexidine: An aryl guanidine used as a disinfectant and antiseptic.
Uniqueness: Dodecylguanidine is unique due to its long alkyl chain, which enhances its lipophilicity and allows it to effectively interact with and disrupt microbial cell membranes. This property makes it particularly effective against biofilms and resistant bacterial strains .
Properties
IUPAC Name |
2-dodecylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H4,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILAYQUKKYWPJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13590-97-1 (mono-hydrochloride), 2439-10-3 (monoacetate) | |
Record name | Dodine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8041907 | |
Record name | 1-Dodecylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112-65-2 | |
Record name | Dodecylguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DODECYLGUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNB1NU2RGG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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